2,2'-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol)
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Overview
Description
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H22N2O3. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two ethan-1-ol groups attached to the nitrogen atoms of the morpholine ring. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of morpholine with ethylene oxide. The reaction proceeds under controlled conditions, usually in the presence of a catalyst such as potassium hydroxide. The reaction can be represented as follows:
[ \text{Morpholine} + 2 \text{Ethylene Oxide} \rightarrow 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) ]
The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) involves large-scale reactors where morpholine and ethylene oxide are continuously fed into the system. The reaction is monitored and controlled to maintain optimal conditions, ensuring high yield and purity of the product. The final product is then purified through distillation or crystallization processes.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Morpholinyl)ethoxy]ethanol
- 2-{2-[2-(Morpholin-4-yl)ethoxy]ethoxy}ethan-1-ol
Uniqueness
2,2’-[(Morpholin-4-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structure, which imparts distinct chemical and physical properties. Its dual hydroxyl groups and morpholine ring make it versatile for various chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
597523-11-0 |
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Molecular Formula |
C8H18N2O3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(morpholin-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H18N2O3/c11-5-1-9(2-6-12)10-3-7-13-8-4-10/h11-12H,1-8H2 |
InChI Key |
SWNRNMYMGNIWMR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1N(CCO)CCO |
Origin of Product |
United States |
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